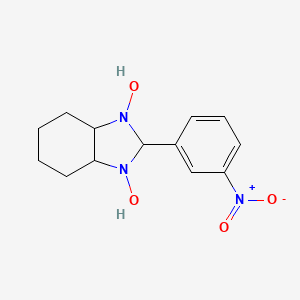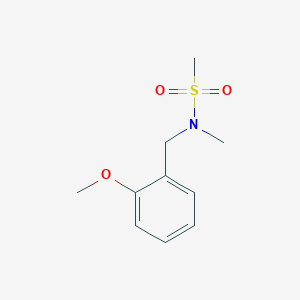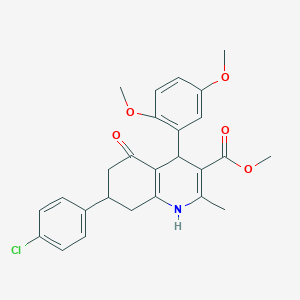
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains a benzimidazole ring, which is known to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interfering with the biosynthesis of important biomolecules. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. For example, it has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. In addition, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its broad range of biological activities. It can be used to study various biological systems, such as bacteria, fungi, and cancer cells. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other scientific research fields, such as materials science and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 3-nitroaniline with cyclohexanone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied as a potential inhibitor of various enzymes, such as tyrosinase, cholinesterase, and xanthine oxidase.
Eigenschaften
IUPAC Name |
1,3-dihydroxy-2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-13,17-18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXTNYVTQSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)

![N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)

![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)



![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)